1-acetyl-N'-hydroxy-2,3-dihydroindole-5-carboximidamide
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Overview
Description
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-hydroxyindole: Another indole derivative with hydroxyl substitution.
2,3-dihydroindole: A reduced form of indole with similar structural features.
Uniqueness
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and carboximidamide groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-acetyl-N'-hydroxy-2,3-dihydroindole-5-carboximidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(15)14-5-4-8-6-9(11(12)13-16)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3,(H2,12,13) |
InChI Key |
MQVBNXBLIRGXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=NO)N |
Origin of Product |
United States |
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